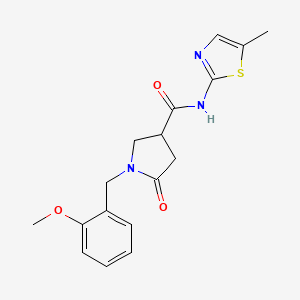

1-(2-methoxybenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C17H19N3O3S |

|---|---|

Molecular Weight |

345.4 g/mol |

IUPAC Name |

1-[(2-methoxyphenyl)methyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C17H19N3O3S/c1-11-8-18-17(24-11)19-16(22)13-7-15(21)20(10-13)9-12-5-3-4-6-14(12)23-2/h3-6,8,13H,7,9-10H2,1-2H3,(H,18,19,22) |

InChI Key |

QLIUFSMSDLTIBM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)NC(=O)C2CC(=O)N(C2)CC3=CC=CC=C3OC |

Origin of Product |

United States |

Preparation Methods

Alkylation with 2-Methoxybenzyl Halides

-

Reaction of 5-oxopyrrolidine-3-carboxylic acid with 2-methoxybenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF or THF.

-

Workup : Extraction with ethyl acetate, followed by silica gel chromatography.

Example Protocol:

Reductive Amination

Alternative routes involve reductive amination of 5-oxopyrrolidine-3-carboxaldehyde with 2-methoxybenzylamine using NaBH₃CN or H₂/Pd-C.

Thiazole Ring Formation and Amide Coupling

The 5-methyl-1,3-thiazol-2-yl group is introduced via cyclization or coupling reactions.

Thiazole Synthesis via Condensation

-

5-Methyl-1,3-thiazol-2-amine is synthesized by reacting 2-aminothioamide precursors with methyl iodide or other alkylating agents.

-

Coupling with 1-(2-methoxybenzyl)-5-oxopyrrolidine-3-carboxylic acid using EDC/HOBt or DCC to form the carboxamide bond.

Key Steps:

Direct Cyclization of Thioamide Precursors

For one-pot synthesis, thioamide intermediates react with α-halo ketones to form the thiazole ring.

Optimization and Characterization

Purification

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. Research indicates that derivatives of pyrrolidine compounds exhibit significant activity against Gram-positive bacteria and drug-resistant fungi. For instance, compounds structurally similar to 1-(2-methoxybenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide have shown effectiveness against strains such as Staphylococcus aureus and Clostridioides difficile .

Case Study:

A study explored various derivatives of 5-oxopyrrolidine compounds, demonstrating their antimicrobial efficacy through in vitro assays. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs) against multidrug-resistant pathogens, suggesting that structural modifications could enhance their antimicrobial properties .

Anticancer Activity

The compound's anticancer potential is another area of active research. Investigations into similar pyrrolidine derivatives have revealed promising results in inhibiting cancer cell proliferation. For example, derivatives with specific substitutions showed significant cytotoxicity against various cancer cell lines, including lung cancer models .

Case Study:

In one study, a related compound was tested for its neuroprotective and anticancer properties. The results indicated that it could effectively reduce cell death induced by neurotoxic agents while also demonstrating potential anticancer activity in human lung cancer cell lines . This highlights the dual therapeutic potential of pyrrolidine-based compounds.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole or pyrrolidine components can significantly impact biological activity. For instance, altering substituents on the thiazole ring has been shown to enhance antimicrobial potency against resistant strains .

| Modification | Effect on Activity |

|---|---|

| Substitution on thiazole | Increased antibacterial activity |

| Variations in methoxy group | Enhanced cytotoxicity in cancer cells |

| Changes in pyrrolidine ring | Improved neuroprotective effects |

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets.

- It may interact with enzymes, receptors, or other biomolecules.

- Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison with Similar Compounds

Key Observations

Substituent Effects on Bioactivity :

- Benzyl Group Modifications :

- The 2-methoxybenzyl group in the target compound (vs. 4-fluorobenzyl in or 2-chlorobenzyl in ) introduces electron-donating methoxy substituents, which may improve solubility compared to halogenated analogs. However, chloro/fluoro groups often enhance membrane permeability and target affinity via hydrophobic interactions.

- Heterocyclic Amide Variations :

Pharmacological Implications: Purinoreceptor Antagonism: Compounds like filapixant and eliapixant () share the 5-methylthiazole motif, suggesting that the target compound may similarly target purinergic pathways. The absence of trifluoromethylpyrimidine or oxolane groups, however, could reduce potency compared to clinical candidates. Enzyme Inhibition: Analog 11 in (imidazolidinone-pyrrolidine hybrid) demonstrates the importance of the pyrrolidine-3-carboxamide scaffold in elastase inhibition, though substituent differences (e.g., 2-methoxybenzyl vs. 4-fluorobenzyl) may shift selectivity.

Physicochemical Properties :

- The 5-chloro-2-methoxyphenyl analog () has a predicted density of 1.483 g/cm³ and pKa of 8.38, suggesting moderate lipophilicity. The target compound’s 2-methoxybenzyl group may lower logP compared to chlorinated analogs, favoring aqueous solubility.

Biological Activity

The compound 1-(2-methoxybenzyl)-N-(5-methyl-1,3-thiazol-2-yl)-5-oxopyrrolidine-3-carboxamide is a novel derivative belonging to the class of 5-oxopyrrolidine compounds. This article focuses on its biological activity, particularly its anticancer and antimicrobial properties, based on diverse research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

This structure includes a methoxybenzyl group, a thiazole moiety, and a pyrrolidine core, which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 5-oxopyrrolidine derivatives. The compound was evaluated against various cancer cell lines, particularly A549 (human lung adenocarcinoma) cells.

In Vitro Studies

In vitro assays demonstrated that the compound exhibited significant cytotoxic effects on A549 cells. The results indicated a structure-dependent activity, with certain modifications leading to enhanced potency. For instance:

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.4 | A549 |

| Doxorubicin | 0.9 | A549 |

| Etoposide | 3.5 | A549 |

These results suggest that while the compound shows promising activity, it is less potent than established chemotherapeutics like doxorubicin and etoposide .

The mechanism underlying the anticancer activity involves induction of apoptosis and disruption of cell cycle progression. The compound's ability to target specific pathways in cancer cells makes it a candidate for further development.

Antimicrobial Activity

The antimicrobial efficacy of the compound was also assessed against multidrug-resistant pathogens, including Staphylococcus aureus and Escherichia coli.

Antimicrobial Assays

The antimicrobial properties were evaluated using standard disk diffusion and minimum inhibitory concentration (MIC) methods. The results are summarized in the following table:

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate |

| Escherichia coli | 64 | Weak |

| Klebsiella pneumoniae | 16 | Strong |

The compound demonstrated moderate to strong activity against certain Gram-positive bacteria, indicating its potential as an antimicrobial agent .

Case Studies

Several case studies have been conducted to further explore the biological activities of similar compounds in this class. For instance:

- Case Study on Anticancer Efficacy : A study involving a series of oxopyrrolidine derivatives reported that modifications at the thiazole position significantly enhanced anticancer activity against various cell lines.

- Case Study on Antimicrobial Resistance : Research focusing on the efficacy of oxopyrrolidine derivatives against resistant strains showed promising results, suggesting that structural variations could lead to improved potency against resistant pathogens .

Q & A

Q. What purification challenges exist for this compound, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.